molecular formula C24H25F2N5OS B4336030 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4336030
M. Wt: 469.6 g/mol
InChI Key: GPYKMASZDLSZLU-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is an advanced synthetic compound known for its unique structure and significant potential in medicinal chemistry. This compound combines several rings, notably adamantyl, thiazole, pyrazolo, and pyrimidine, resulting in complex and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multi-step organic reactions starting with readily available precursors Initial steps involve the formation of the adamantyl-thiazole intermediate, followed by the construction of the pyrazolo[1,5-a]pyrimidine scaffold

Industrial Production Methods

On an industrial scale, the production of this compound focuses on optimizing yield and purity. Techniques like high-pressure reactions, specialized catalysts, and chromatography are employed to ensure the final product meets rigorous standards. Automation and continuous flow methods can also be applied to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes several types of reactions, including:

  • Oxidation: : Primarily at the thiazole ring.

  • Reduction: : Though less common, reduction can occur under specific conditions.

  • Substitution: : Various substitutions, especially at the pyrazolo ring.

Common Reagents and Conditions

  • Oxidation: : Often involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Generally performed using mild reducing agents like sodium borohydride.

  • Substitution: : Requires nucleophilic or electrophilic reagents depending on the target site.

Major Products

The major products formed from these reactions often retain the core structure, with modifications occurring at the peripheral groups. These modifications can significantly alter the compound's properties and applications.

Scientific Research Applications

This compound finds extensive use in various fields of scientific research:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : To study its interactions with biological molecules and its potential as a biochemical probe.

  • Medicine: : Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.

  • Industry: : Utilized in developing new materials or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or nucleic acids, leading to a cascade of biological effects. The pathways involved are often complex and may vary depending on the specific application or disease model being studied.

Comparison with Similar Compounds

  • N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Each of these similar compounds offers variations in structure that can affect their reactivity and application potential.

There you go! It's a peek into the complex and fascinating world of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5OS/c25-20(26)18-6-17(15-1-2-15)28-21-16(10-27-31(18)21)22(32)30-23-29-19(11-33-23)24-7-12-3-13(8-24)5-14(4-12)9-24/h6,10-15,20H,1-5,7-9H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYKMASZDLSZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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